molecular formula C13H9NS B3044398 6-Phenylthieno[2,3-b]pyridine CAS No. 100037-80-7

6-Phenylthieno[2,3-b]pyridine

Cat. No.: B3044398
CAS No.: 100037-80-7
M. Wt: 211.28 g/mol
InChI Key: SPWWJNYANFXSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenylthieno[2,3-b]pyridine (CAS 100037-80-7) is an aromatic heterocyclic compound of significant interest in medicinal chemistry and anticancer research. It serves as a fundamental core structure, or scaffold, for the synthesis of more complex derivatives. This fused ring system is π-excessive and π-deficient, which enhances its ability to interact with various biological targets . The primary research value of this compound family lies in its application for developing potent inhibitors of the transcription factor Forkhead Box M1 (FOXM1) . FOXM1 is a master regulator of oncogenesis, overexpressed in most cancers, including triple-negative breast cancer (MDA-MB-231 cells), and is a promising target for anticancer therapeutics . Derivatives of the this compound scaffold, such as the well-studied FDI-6, have been shown to bind directly to the FOXM1 DNA-binding domain, disrupting its transcriptional program and demonstrating anti-proliferative activity . Structure-Activity Relationship (SAR) studies indicate that specific substitutions on the phenyl ring of this scaffold are critical for optimizing FOXM1-inhibitory activity . As a versatile building block, this compound is strictly for use in scientific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100037-80-7

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

6-phenylthieno[2,3-b]pyridine

InChI

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)12-7-6-11-8-9-15-13(11)14-12/h1-9H

InChI Key

SPWWJNYANFXSQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CS3

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=CS3

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Phenylthieno 2,3 B Pyridine and Its Derivatives

Cyclization-Based Syntheses

Cyclization reactions form the cornerstone of synthetic routes to the thieno[2,3-b]pyridine (B153569) core. These methods typically involve the construction of either the thiophene (B33073) or the pyridine (B92270) ring onto a pre-existing complementary ring system.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a powerful strategy for the synthesis of thieno[2,3-b]pyridines, often starting from appropriately substituted pyridine or thiophene precursors. A common approach involves the cyclization of 2-(substituted-methylthio)pyridine-3-carbonitriles. For instance, the treatment of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base like sodium alkoxide leads to alkylation at the sulfur atom, followed by intramolecular cyclization to yield highly functionalized thieno[2,3-b]pyridines. scielo.brevitachem.com This method is efficient and allows for the introduction of various substituents on the thiophene ring. scielo.br

Another example is the cyclization of 2-(acetamido)benzothiophene derivatives via the Bischler-Napieralski reaction to form the pyridine ring. researchgate.net Although this specific example leads to a benzo-fused system, the principle can be adapted for the synthesis of other thieno[2,3-b]pyridine derivatives. The reaction of 3-(bromoacetyl)coumarin (B1271225) with 3-cyanopyridine-2(1H)-thiones has also been explored, though it can sometimes lead to complex product mixtures due to competing reaction pathways. researchgate.net

Thorpe-Ziegler Cyclization and Related Approaches from 2-Alkylthio-3-cyanopyridines

The Thorpe-Ziegler cyclization is a classical and widely used method for constructing the thiophene ring in thieno[2,3-b]pyridine systems. benthamdirect.combenthamscience.com This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile, specifically a 2-(cyanomethylthio)pyridine-3-carbonitrile derivative. The reaction typically proceeds in the presence of a base such as sodium ethoxide, potassium carbonate, or butoxide in a suitable solvent like ethanol (B145695) or DMF. researchgate.nettandfonline.comnih.gov

This methodology has been successfully applied to the synthesis of a variety of 3-aminothieno[2,3-b]pyridines. tandfonline.comnih.govscispace.com For example, 4-aryl-3-cyanopyridine-2(1H)-thiones can be reacted with chloroacetonitrile (B46850) or chloro-N-arylacetamides to form the corresponding 2-alkylthio-3-cyanopyridines, which then undergo Thorpe-Ziegler cyclization to yield 3-amino-4-aryl-2-functionalized-thieno[2,3-b]pyridines. tandfonline.com The reaction conditions can be tuned to achieve good yields, and even catalyst-free versions of this cyclization have been reported under drastic conditions. researchgate.net

Starting MaterialReagentBaseProductYield (%)Ref
4-Aryl-3-cyanocyclopenta[b]pyridine-2(1H)-thionesChloroacetonitrileSodium ethoxide3-Amino-4-aryl-2-cyanocyclopenta[e]thieno[2,3-b]pyridinesNot specified tandfonline.com
Arylidene malononitrile (B47326) derivativesThiocyanoacetamide, then ethyl chloroacetate (B1199739)Piperidine, then sodium ethoxide3-Amino-thieno[2,3-b]pyridine derivativesNot specified nih.gov
2-(Cyanomethylthio)pyridine-3-carbonitrile-Potassium carbonate3-Aminothieno[2,3-b]pyridine-2-carbonitrileNot specified researchgate.net

Friedlander and Gould-Jacobs Reactions for Pyridine Ring Construction

The Friedlander annulation and the Gould-Jacobs reaction are two prominent methods for constructing the pyridine ring of the thieno[2,3-b]pyridine system, starting from 2-aminothiophene precursors. researchgate.net

The Friedlander reaction involves the condensation of a 2-aminothiophene-3-carbonyl compound (ketone or aldehyde) with a compound containing an activated methylene (B1212753) group (e.g., a ketone). researchgate.net This reaction is typically catalyzed by acids or bases such as TsOH, AlCl₃, ZnCl₂, POCl₃, or Yb(OTf)₃. researchgate.net

The Gould-Jacobs reaction , on the other hand, is a [3+3] annulation that involves the reaction of a 2-aminothiophene with an α,β-unsaturated carbonyl compound or its equivalent, such as an alkoxymethylenemalonic ester. researchgate.netabertay.ac.ukwikipedia.org The initial condensation is followed by a thermal cyclization, often in a high-boiling solvent like diphenyl ether, to form a 4-hydroxythieno[2,3-b]pyridine derivative. abertay.ac.uk This intermediate can then be further manipulated, for instance, by decarboxylation to yield the corresponding 4-hydroxythieno[2,3-b]pyridine. wikipedia.org

ReactionStarting ThiopheneReagentProduct TypeRef
Friedlander2-Amino-3-cyanothiopheneKetoneSubstituted thieno[2,3-b]pyridine researchgate.net
Gould-Jacobs2-AminothiopheneDiethyl ethoxymethylenemalonateEthyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate abertay.ac.uk

Cascade Cyclization Strategies

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to the synthesis of complex molecules like thieno[2,3-b]pyridines in a single operation, avoiding the isolation of intermediates. rsc.orgrsc.org One such strategy involves the reaction of potassium 2-acyl-1,1,3,3-tetracyanopropenides with thioglycolates in a pyridine medium. This process leads to the formation of highly functionalized thieno[2,3-b]pyridine products through a cascade of reactions. igi-global.com

Another reported cascade synthesis starts from 2-amino-4-aryl-6-(phenylthio)pyridine-3,5-dicarbonitriles. These can be converted to the corresponding 6-mercapto derivatives, which then react with α-halogen compounds in the presence of a base to afford thieno[2,3-b]pyridine derivatives in a one-pot manner. scielo.br Visible-light-induced cascade cyclizations have also emerged as a modern and atom-economical strategy for synthesizing related N,S-containing polycyclic compounds. rsc.org

Cyclization of Enaminone and 2-Cyanothioacetamide (B47340) Precursors

A facile and efficient one-pot synthesis of substituted thieno[2,3-b]pyridines has been developed utilizing enaminones and 2-cyanothioacetamide as key precursors. thieme-connect.comsorbonne-universite.fr In this method, an enaminone is treated with 2-cyanothioacetamide in the presence of a base like potassium carbonate in DMF. thieme-connect.com This initially forms a pyridine-2(1H)-thione intermediate. Subsequent in-situ reaction with a methylene-active bromide leads to intramolecular cyclization, affording 2,3,5,6-tetrasubstituted thieno[2,3-b]pyridines in good yields (78-90%). thieme-connect.com This protocol is advantageous as it allows for the construction and modification of the thieno[2,3-b]pyridine ring system in a single pot from readily available starting materials, thereby increasing the structural diversity of the products. igi-global.comthieme-connect.com

EnaminoneMethylene-active bromideBaseSolventYield (%)Ref
2-Acetyl-3-(dimethylamino)propenamidesBromoacetonitrileK₂CO₃DMF78-90 thieme-connect.com
2-Acetyl-3-(dimethylamino)propenoatesEthyl bromoacetateK₂CO₃DMF78-90 thieme-connect.comsorbonne-universite.fr

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. Several MCRs have been developed for the synthesis of the thieno[2,3-b]pyridine scaffold.

One such approach involves the condensation of aromatic or heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and an alkylating agent containing an activated methylene group. rudn.ru This reaction allows for the efficient one-pot construction of highly functionalized 3-amino-thieno[2,3-b]pyridines. rudn.ru

Another example of an MCR is the three-component reaction of an aldehyde, malononitrile, and a thiol (like thiophenol) in the presence of a base catalyst to produce 2-amino-3,5-dicarbonitrile-6-thiopyridines. scielo.br These intermediates can then be further cyclized to form the thieno[2,3-b]pyridine ring system as described in the intramolecular cyclization section. scielo.br The use of MCRs provides a rapid and efficient entry to a diverse range of substituted thieno[2,3-b]pyridines from simple and readily available starting materials.

Metal-Catalyzed and Metal-Free Synthetic Routes

Metal-catalyzed reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds, including 6-phenylthieno[2,3-b]pyridine. Palladium-catalyzed cross-coupling reactions, in particular, have been extensively utilized to introduce a wide array of substituents onto the thienopyridine scaffold. More recently, there has been a growing interest in developing metal-free synthetic routes, which offer advantages in terms of cost, toxicity, and environmental impact.

Palladium-Catalyzed Cross-Coupling Methods for Substituent Introduction

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the late-stage functionalization of the this compound core, allowing for the introduction of diverse aryl, heteroaryl, and amino groups.

The Suzuki-Miyaura coupling is a widely used method for introducing aryl and heteroaryl substituents. researchgate.net For instance, 3-(hetero)aryl-2-phenylthieno[3,2-b]pyridines and 7-(hetero)aryl-6-phenylthieno[2,3-b]pyrazines have been synthesized in moderate to excellent yields via Suzuki coupling of the corresponding bromo-substituted thienopyridines and thienopyrazines with various (hetero)arylboronic acids. researchgate.net The requisite bromo-substituted precursors are typically prepared by bromination of the parent heterocycle. researchgate.net

The Heck reaction provides a means to introduce alkenyl substituents. The palladium-catalyzed Heck reaction of 3-iodo-2-phenylthieno[2,3-b]quinoxaline with various alkenes has been shown to proceed in high yields, demonstrating the utility of this method for the functionalization of related thieno-fused systems. rsc.org

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction has been employed to synthesize 6-[(hetero)arylamino]thieno[3,2-b]pyridines by coupling methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with aryl and heteroarylamines. researchgate.net

The table below provides examples of palladium-catalyzed cross-coupling reactions for the functionalization of thieno[2,3-b]pyridine and related systems:

Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProductReference
Suzuki-Miyaura3-Bromo-2-phenylthieno[3,2-b]pyridine(Hetero)arylboronic acidsPd catalyst3-(Hetero)aryl-2-phenylthieno[3,2-b]pyridines researchgate.net
Heck3-Iodo-2-phenylthieno[2,3-b]quinoxalineAlkenesPd catalyst3-Alkenyl-2-phenylthieno[2,3-b]quinoxalines rsc.org
Buchwald-HartwigMethyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylateAryl/heteroarylaminesPd catalyst6-[(Hetero)arylamino]thieno[3,2-b]pyridines researchgate.net

Sonogashira Coupling for (Hetero)arylalkyne Incorporation

The Sonogashira coupling reaction is a powerful and reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the incorporation of (hetero)arylalkyne moieties into the thieno[2,3-b]pyridine scaffold, which can serve as versatile intermediates for further transformations.

A key application of the Sonogashira coupling in the synthesis of thieno[2,3-b]pyridine derivatives is the initial coupling of a dihalopyridine with a terminal alkyne. For example, a two-step, one-pot procedure for the synthesis of 6-phenylthieno[2,3-b]pyrazine involves the Pd/Cu-catalyzed Sonogashira coupling of 2,3-dichloropyrazine (B116531) with phenylacetylene. researchgate.net The resulting alkynyl intermediate is then treated with sodium sulfide (B99878) to effect cyclization and formation of the thiophene ring. researchgate.net This strategy can be adapted for the synthesis of this compound starting from a suitably substituted dihalopyridine.

Furthermore, the Sonogashira reaction can be used to functionalize pre-formed thieno[2,3-b]pyridine systems. For instance, 3-iodo-2-phenylthieno[2,3-b]quinoxaline has been successfully coupled with various terminal alkynes in the presence of a palladium catalyst to afford the corresponding 3-alkynyl derivatives in high yields. rsc.org

The following table highlights examples of the Sonogashira coupling for the synthesis and functionalization of thieno[2,3-b]pyridine and related heterocycles:

Site-Selective C–H Bond Functionalization and Annulation

Direct C–H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex organic molecules, including heterocyclic systems. mdpi.commdpi.com This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste. In the context of thieno[2,3-b]pyridines, site-selective C–H functionalization allows for the direct introduction of substituents onto the thiophene or pyridine ring.

Palladium-catalyzed direct C–H arylation has been successfully applied to the C3 position of the thiophene ring in 2-phenylthieno[3,2-b]pyridine, a constitutional isomer of the target compound. mdpi.com This reaction proceeds in moderate to good yields with a variety of arylating agents. mdpi.com While direct C-H activation on the this compound core itself is not explicitly detailed in the provided search results, the successful functionalization of the isomeric thieno[3,2-b]pyridine (B153574) and the related 6-phenylthieno[2,3-b]pyrazine suggests that this strategy is a viable avenue for the derivatization of this compound. mdpi.commdpi.com The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and reaction conditions. mdpi.com

Annulation reactions involving C–H activation provide a direct route to fused polycyclic systems. For example, rhodium-catalyzed annulative coupling of 3-aryl-1,2,4-oxadiazoles with alkynes via C–H activation has been developed to synthesize 1-(acylamino)isoquinolines. oup.com While not a direct synthesis of this compound, this methodology showcases the potential of C-H activation/annulation strategies for constructing complex heterocyclic frameworks.

The development of site-selective C–H functionalization methods for the this compound scaffold remains an active area of research, with the potential to provide highly efficient and versatile routes to novel derivatives.

Transition Metal Catalyst-Free Conditions for C-S Bond Formation

While metal-catalyzed reactions are highly effective, the development of transition-metal-free synthetic methods is of significant interest due to the potential for reduced cost, toxicity, and environmental impact. acs.orgresearchgate.net In the context of synthesizing thieno[2,3-b]pyridines, the key C-S bond-forming step can, in some cases, be achieved without the need for a transition metal catalyst.

A prominent metal-free approach to thieno[2,3-b]pyridines involves the intramolecular cyclization of appropriately substituted pyridine derivatives. scielo.br For instance, 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles can be treated with α-halogen compounds in the presence of a base, such as sodium alkoxide, to induce intramolecular cyclization and form the thieno[2,3-b]pyridine ring system. scielo.brevitachem.com This reaction proceeds through an initial S-alkylation followed by a nucleophilic attack of the amino group onto the nitrile, leading to ring closure.

Another example of a transition-metal-free C-S bond formation is the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite. researchgate.net While this reaction leads to an unusual oxidative dimerization rather than the formation of a simple C-S bond, it highlights the potential for metal-free conditions to effect complex transformations in the thieno[2,3-b]pyridine series. researchgate.net

Furthermore, visible-light-promoted, metal-free methods have been developed for the synthesis of related organoselenium compounds, suggesting the potential for similar strategies to be applied to C-S bond formation. tandfonline.com For example, the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines with diorganyl diselenides under blue LED irradiation provides 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines in good to excellent yields. tandfonline.com The development of analogous photoredox-catalyzed, metal-free C-S bond-forming reactions for the synthesis of this compound is a promising area for future research.

Green Chemistry Principles in Synthetic Route Development

In line with modern pharmaceutical and chemical manufacturing standards, the development of synthetic routes for this compound and its derivatives places a strong emphasis on green chemistry. The goal is to create efficient, safe, and environmentally benign processes by minimizing waste, reducing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of the thieno[2,3-b]pyridine scaffold.

One notable protocol describes a novel, one-step synthesis of amino-thieno[2,3-b]pyridines catalyzed by ytterbium(III) triflate under solvent-free conditions. nih.govmdpi.com In this method, 2-amino-3-thiophene-carbonitriles react with various ketones under microwave irradiation. The reactions are completed in as little as five minutes, affording the desired products in good to excellent yields. nih.gov The absence of a solvent and the extremely short reaction time make this a highly efficient and environmentally friendly method. Other microwave-assisted methods for related isomers have also been reported, using high temperatures (150–220 °C) in sealed vessels to achieve high yields in a matter of hours.

Table 3: Microwave-Assisted Synthesis Protocols for Thieno[2,3-b]pyridines

Reactants Catalyst / Conditions Reaction Time Yield
2-Amino-3-thiophene-carbonitriles + Ketones Ytterbium(III) triflate, Solvent-free, MW irradiation nih.gov 5 minutes Good to Excellent

This table presents examples of microwave-assisted protocols, highlighting the significant reduction in reaction time, a key advantage of this green chemistry technique.

Design of Sustainable Synthetic Pathways

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represents a significant advance in sustainability. thieme-connect.comsorbonne-universite.fr This approach saves time, reduces the use of solvents for purification, and minimizes waste generation. Several facile and efficient one-pot procedures for constructing substituted thieno[2,3-b]pyridines have been developed, combining the construction and subsequent modification of the heterocyclic ring in a single, streamlined process. thieme-connect.comresearchgate.net

Another cornerstone of modern sustainable synthesis is the use of catalytic C-H activation. mdpi.com This atom-economical strategy involves the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials (like halides or organometallics), which often require extra synthetic steps and generate stoichiometric waste. mdpi.comnih.gov Palladium-catalyzed C-H arylation has been explored for thienopyridines and related heterocycles, providing a powerful and efficient alternative to traditional cross-coupling methods. mdpi.comresearchgate.net Furthermore, the use of bio-based, sustainable solvents like eucalyptol (B1671775) is being investigated as a replacement for more problematic, petroleum-derived solvents in key synthetic steps like the Buchwald-Hartwig coupling for related thieno-fused systems. semanticscholar.org

Table 4: Comparison of Traditional vs. Sustainable Synthetic Approaches

Green Strategy Principle Application in Thieno[2,3-b]pyridine Synthesis
One-Pot Synthesis Reduces steps, solvent use, and waste by combining multiple reactions in a single flask. Facile one-pot protocols have been developed for substituted thieno[2,3-b]pyridines from simple starting materials. thieme-connect.comsorbonne-universite.fr
C-H Activation Increases atom economy by directly functionalizing C-H bonds, avoiding pre-functionalization. Palladium-catalyzed direct arylation offers an efficient alternative to traditional cross-coupling methods. mdpi.com

| Green Solvents | Replaces hazardous or petroleum-based solvents with safer, renewable alternatives. | Eucalyptol has been successfully used as a bio-based solvent for coupling reactions on related thieno-fused heterocycles. semanticscholar.org |

This table contrasts modern sustainable synthetic strategies with older methods, illustrating the advantages in terms of efficiency and environmental impact.

Chemical Transformations and Functional Group Interconversions of 6 Phenylthieno 2,3 B Pyridine Derivatives

Nucleophilic Reactions and Substitutions on the Thienopyridine Core

The thieno[2,3-b]pyridine (B153569) nucleus is susceptible to nucleophilic attack, particularly on the pyridine (B92270) ring. The nitrogen atom in the pyridine ring enhances the electrophilicity of the α and γ positions (positions 2, 4, and 6), making them targets for nucleophiles.

Key findings from research on nucleophilic reactions include:

Amination: The Chichibabin reaction, a classic method for aminating pyridines, can be applied to thieno[2,3-b]pyridines. abertay.ac.uk Reaction with sodamide typically introduces an amino group at the 2-position. abertay.ac.uk

Halogen Displacement: Halogen atoms, especially at the 2- and 4-positions of the pyridine ring, are readily displaced by various nucleophiles. abertay.ac.uk This includes reactions with hydrazines, thiolate anions, and stabilized carbanions. abertay.ac.uk For instance, 4-chlorothieno[2,3-b]pyridine (B3024653) can react with amines to yield 4-aminothieno[2,3-b]pyridine derivatives. acs.orgnih.gov

N-Oxide Chemistry: The corresponding N-oxides of thieno[2,3-b]pyridines exhibit enhanced reactivity towards nucleophiles. abertay.ac.uk For example, treatment of thieno[2,3-b]pyridine N-oxide with phosphoryl chloride can yield a mixture of 4-chloro- and 6-chlorothieno[2,3-b]pyridines. abertay.ac.uk

Table 1: Examples of Nucleophilic Substitution Reactions

Starting Material Reagent Product Reference
Thieno[2,3-b]pyridine Sodamide 2-Aminothieno[2,3-b]pyridine abertay.ac.uk
4-Bromothieno[2,3-b]pyridine Various amines 4-Aminothieno[2,3-b]pyridine derivatives acs.orgnih.gov
Thieno[2,3-b]pyridine N-oxide Phosphoryl chloride 4-Chlorothieno[2,3-b]pyridine and 6-chlorothieno[2,3-b]pyridine abertay.ac.uk

Reactions with Active-Hydrogen Containing Compounds

Derivatives of 6-phenylthieno[2,3-b]pyridine can react with compounds containing active hydrogen atoms, such as amines, alcohols, and compounds with activated methylene (B1212753) groups. These reactions are often used to introduce new functional groups or to build new heterocyclic rings.

Reaction with Amines: 3-Aminothieno[2,3-b]pyridine derivatives can undergo further reactions. For example, reaction with ethylenediamine (B42938) can lead to the formation of fused dihydroimidazolopyridothienopyrimidine derivatives. kau.edu.sa

Reaction with Hydrazine (B178648) Hydrate (B1144303): The reaction of certain this compound derivatives with hydrazine hydrate can lead to the formation of carbohydrazide (B1668358) derivatives. researchgate.netaascit.org For example, ethyl {[3-cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate reacts with hydrazine hydrate to yield 3-amino-6-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbohydrazide. researchgate.netaascit.org

Reaction with Ethyl Chloroacetate (B1199739): The reaction of 6-phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate leads to the formation of an S-alkylated intermediate, which then cyclizes to form a thieno[2,3-b]pyridine derivative. researchgate.netaascit.org

Table 2: Reactions with Active-Hydrogen Containing Compounds

This compound Derivative Reagent Product Reference
3-Amino-2-carbamoyl-5-ethoxycarbonyl-6-methyl-4-phenylthieno[2,3-b]pyridine Ethylenediamine 3-Amino-2-(4,5-dihydroimidazol-2-yl)-5-ethoxycarbonyl-6-methyl-4-phenylthieno[2,3-b]pyridine kau.edu.sa
Ethyl {[3-cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate Hydrazine Hydrate 3-Amino-6-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbohydrazide researchgate.netaascit.org
6-Phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile Ethyl Chloroacetate Ethyl {[3-cyano-6-phenyl-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate researchgate.netaascit.org

Alkylation and Acylation Strategies

Alkylation and acylation reactions are fundamental for introducing alkyl and acyl groups onto the this compound scaffold, further diversifying its derivatives.

S-Alkylation: The sulfur atom in thieno[2,3-b]pyridine precursors, such as 2-thioxopyridines, is a soft nucleophile and readily undergoes alkylation with alkyl halides. evitachem.comsciforum.netsciforum.net This S-alkylation is often a key step in the synthesis of the thieno[2,3-b]pyridine ring itself, leading to Thorpe-Ziegler cyclization. sciforum.netsciforum.net

N-Alkylation: The nitrogen atom in the pyridine ring can be alkylated, particularly after the formation of an N-oxide, to form N-alkylpyridinium salts, which are more reactive towards nucleophiles. abertay.ac.uk

Acylation: Acylation can occur at various positions depending on the substrate and reaction conditions. For example, the amino group at the 3-position can be acylated.

Table 3: Alkylation and Acylation Reactions

Starting Material Reagent Reaction Type Product Reference
5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione Alkyl Halide S-Alkylation 2-Alkylthio-5-benzoyl-3-cyano-6-phenylpyridine sciforum.netsciforum.net
Thieno[2,3-b]pyridine Alkyl Halide (after N-oxidation) N-Alkylation N-Alkylthieno[2,3-b]pyridinium salt abertay.ac.uk
3-Aminothieno[2,3-b]pyridine derivatives Acylating agent N-Acylation 3-Acetamidothieno[2,3-b]pyridine derivatives

Derivatization at Specific Positions (e.g., positions 2, 3, 4, 5, 6)

The ability to selectively functionalize specific positions on the thieno[2,3-b]pyridine ring system is crucial for structure-activity relationship studies.

Position 2: The 2-position can be functionalized through various reactions. For example, 2-chloronicotinonitrile can be a starting material for building the thieno[2,3-b]pyridine core, with subsequent modifications at this position. The carboxylate group at position 2 is often introduced via esterification of the corresponding carboxylic acid.

Position 3: The 3-amino group is a common handle for further derivatization. It can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. evitachem.com For instance, reaction with 1-cyanoacetyl-3,5-dimethylpyrazole leads to N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. researchgate.netresearchgate.net

Position 4: Regioselective bromination of the parent thieno[2,3-b]pyridine occurs at the 4-position, providing a versatile intermediate for cross-coupling reactions to introduce aryl and amino groups. acs.orgnih.gov

Position 5: The 5-position can be substituted, for example, with a bromo group, which can then be used in further synthetic manipulations. tandfonline.com Alkylation of 5-benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione is also a route to functionalized derivatives. sciforum.netsciforum.net

Position 6: The phenyl group at position 6 is a defining feature of this class of compounds. Modifications to this phenyl ring can be achieved through standard aromatic substitution reactions if appropriate activating or deactivating groups are present.

Table 4: Positional Derivatization

Position Reaction Type Example Product Reference
2 Carboxamide formation 3-Amino-N-phenylthieno[2,3-b]pyridine-2-carboxamide tandfonline.com
3 Cyanoacetylation N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamide researchgate.netresearchgate.net
4 Bromination/Amination 4-Aminothieno[2,3-b]pyridine acs.orgnih.gov
5 Bromination 3-Amino-5-bromo-N-phenyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide tandfonline.com
6 Synthesis from substituted precursors 6-(Substituted phenyl)thieno[2,3-b]pyridine

Heterocyclization Reactions of Substituted Precursors

Substituted 6-phenylthieno[2,3-b]pyridines are excellent precursors for the synthesis of more complex, fused heterocyclic systems.

Camps-type Cyclization: N-(2-Alkoxycarbonylthieno[2,3-b]pyridin-3-yl)cyanoacetamides can undergo an intramolecular Camps-type cyclization upon treatment with a base to yield dipyridothiophenes. researchgate.netresearchgate.net

Pyrido-thienopyrimidine Formation: 3-Aminothieno[2,3-b]pyridine-2-carboxamides are key intermediates for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. nih.govresearchgate.net Cyclocondensation with reagents like cyclohexanone (B45756) or treatment of 3-(2-cyanoacetamido)thieno[2,3-b]pyridine-2-carboxamides with a base leads to the formation of this tricyclic system. researchgate.netresearchgate.netnih.gov

Table 5: Heterocyclization Reactions

Precursor Reaction Type Product Reference
N-(2-Alkoxycarbonylthieno[2,3-b]pyridin-3-yl)cyanoacetamide Camps-type Cyclization Dipyridothiophene researchgate.netresearchgate.net
3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide Cyclocondensation with cyclohexanone 1'H-Spiro[cyclohexane-1,2'-pyrido[3',2':4,5]thieno[3,2-d]pyrimidin]-4'(3'H)-one nih.gov
3-(2-Cyanoacetamido)thieno[2,3-b]pyridine-2-carboxamide Intramolecular Cyclization Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of 6-Phenylthieno[2,3-b]pyridine derivatives, offering deep insights into the molecular architecture.

¹H NMR and ¹³C NMR Analyses for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the core structure of this compound. For the parent compound, this compound, the ¹H NMR spectrum in CDCl₃ shows a multiplet for the phenyl protons between δ 6.98-7.42 ppm and another multiplet for the thienopyridine protons in the range of δ 7.63-8.10 ppm. The ¹³C NMR spectrum further corroborates the structure with signals observed at δ 122.4, 125.6, 126.7, 127.2, 129.1, 136.9, 139.9, and 157.3 ppm.

In substituted derivatives, the chemical shifts provide valuable information about the electronic environment of the protons and carbons. For instance, in 3-amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonitrile, the methyl protons appear as a singlet at δ 2.81 ppm, the amino protons as a singlet at δ 4.91 ppm, and the aromatic protons as multiplets between δ 7.46-7.58 and 8.02-8.07 ppm. scirp.org The presence of various substituents leads to predictable shifts in the NMR spectra, aiding in the confirmation of their respective positions on the thieno[2,3-b]pyridine (B153569) scaffold. scirp.orgtandfonline.com

Table 1: ¹H and ¹³C NMR Data for this compound and a Representative Derivative

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
This compoundCDCl₃6.98-7.42 (m, 5H, Ph-H), 7.63-8.10 (m, 4H, Thienopyridine-H)122.4, 125.6, 126.7, 127.2, 129.1, 136.9, 139.9, 157.3
3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonitrileCDCl₃2.81 (s, 3H, CH₃), 4.91 (s, 2H, NH₂), 7.46-7.58 (m, 3H, Ar-H + ring-H), 8.02-8.07 (m, 2H, Ar-H)Not explicitly provided in the source. scirp.org
(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanoneDMSO-d₆2.68 (s, 3H, CH₃), 2.90 (s, 3H, CH₃), 7.52-7.75 (m, 5H, Ar-H), 8.13 (s, 2H, NH₂)Not explicitly provided in the source. tandfonline.com

Variable Temperature (VT) NMR for Conformational Dynamics and Rotamer Analysis

Variable Temperature (VT) NMR studies are instrumental in understanding the conformational dynamics of certain this compound derivatives, particularly those with restricted rotation around a single bond. In a study of dimeric 3-aminothieno[2,3-b]pyridine-2-carboxamides, VT-NMR was used to investigate the rotational barrier around the N-C(Ar) bond. At low temperatures (-40 °C), the rotation is slow, leading to four distinct signals for the non-equivalent hydrogens of a para-substituted benzene (B151609) ring. acs.org As the temperature increases to 120-140 °C, the signals for the ortho- and meta-hydrogens collapse into two doublets, indicating free rotation. acs.org This technique allows for the determination of activation parameters such as the change in Gibbs free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) for the rotational process. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Assignment

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of atoms within a molecule, which is crucial for stereochemical assignments. youtube.comorganicchemistrydata.org NOESY experiments detect through-space dipolar couplings between nuclei. youtube.com In the context of this compound derivatives, NOESY can be used to determine the relative orientation of substituents and to confirm the regiochemistry of a reaction. rsc.org For example, observing a NOESY cross-peak between protons on the phenyl group and protons on the thienopyridine core would confirm their proximity and help in assigning the correct isomer.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectra show characteristic absorption bands that confirm their structural features. The parent compound, this compound, exhibits a characteristic C=N stretching vibration around 1590 cm⁻¹.

For substituted derivatives, additional bands are observed. For example, amino-substituted thieno[2,3-b]pyridines show N-H stretching vibrations, typically in the range of 3200-3500 cm⁻¹. scirp.orgtandfonline.com Carbonyl groups (C=O) in carboxamide or ketone derivatives give rise to strong absorption bands, usually between 1610 and 1727 cm⁻¹. scirp.orgtandfonline.com Nitrile (C≡N) groups are easily identified by a sharp absorption band around 2186-2226 cm⁻¹. scirp.org

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)Compound ExampleReference
C=N (pyridine ring)~15906-Phenyl-thieno[2,3-b]pyridine
NH₂/NH3184-34833-Amino-5-bromo-N-phenyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide tandfonline.com
C=O (ketone)1610-1616(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone tandfonline.com
C=O (amide)1631-16783-Amino-5-bromo-N-(4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide tandfonline.com
C≡N (nitrile)~21863-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonitrile scirp.org

Mass Spectrometry Techniques (MS, ES-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

Electrospray ionization (ESI) is a soft ionization technique often used for these compounds, which typically results in the observation of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For instance, in a study of dimeric 3-aminothieno[2,3-b]pyridine-2-carboxamides, the mass spectra revealed characteristic fragment ions corresponding to [M – 2Ar–N═C═O]⁺ and [Ar–N═C═O]⁺. nih.gov The fragmentation of pyridazino-quinolines, a related class of fused heterocycles, has also been shown to produce fragments originating from the rupture of the pyridazine (B1198779) ring. nih.gov

Electronic Absorption Spectroscopy (UV) for Chromophore Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric system of this compound derivatives. upi.edumsu.edu The fused aromatic system of thieno[2,3-b]pyridine constitutes a chromophore that absorbs UV light. ijprajournal.com The position and intensity of the absorption maxima (λ_max) are influenced by the substituents on the ring system. researchgate.netresearchgate.net

The absorption spectra of these compounds can help in understanding the extent of conjugation. researchgate.net For example, the introduction of auxochromes (substituents that modify the absorption of a chromophore) can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. slideshare.net This technique is particularly useful for studying the electronic properties of these compounds and how they are affected by structural modifications. researchgate.net

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound and its derivatives, Carbon, Hydrogen, and Nitrogen (CHN) analysis provides the percentage composition of these elements, which can be compared with the theoretically calculated values to ascertain the purity and confirm the molecular formula.

Research findings have consistently demonstrated the utility of CHN analysis in the characterization of novel thieno[2,3-b]pyridine derivatives. For instance, in the synthesis of various substituted thieno[2,3-b]pyridines, elemental analysis is a standard final step to confirm the successful synthesis of the target molecules. ciac.jl.cnresearchcommons.orggrowingscience.comeurjchem.com The experimentally found percentages of C, H, and N are typically within ±0.4% of the calculated values, which is the accepted margin for a pure compound.

Below is a data table showcasing representative elemental analysis data for several this compound derivatives and related compounds as reported in the scientific literature.

CompoundMolecular FormulaAnalysis%C%H%NSource(s)
3-Amino-4-methyl-6-phenylthieno[2,3-b]pyridine-2-carbonitrileC₁₅H₁₁N₃SCalcd.67.904.1815.84 scirp.org
Found67.704.0915.73 scirp.org
2-(3-amino-4-methyl-6-phenylthieno[2,3-b]pyridin-2-yl)-2-oxo-N-phenylacetamideC₁₇H₁₂N₂O₂SCalcd.66.223.929.08 scirp.org
Found66.053.818.95 scirp.org
3-Amino-4-methyl-6-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carbaldehydeC₁₆H₁₁N₃OSCalcd.65.513.7814.32 scirp.org
Found65.293.6914.21
Ethyl 3-amino-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-5-carboxylateC₃₁H₂₅ClN₂O₄SCalcd.66.844.525.03 iucr.orgiucr.org
Found67.014.445.13 iucr.orgiucr.org
Ethyl 3-amino-6-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylateC₂₀H₁₆N₂O₂S₂Calcd.63.134.247.36 aascit.org
Found63.224.307.26 aascit.org
Ethyl 4-(4-(5-chloro-2-methoxybenzamido) phenyl)-3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylateC₃₀H₂₄ClN₃O₄SCalcd.64.574.337.53 lifesciencesite.com
Found64.534.307.50 lifesciencesite.com
(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b] pyridin-2-yl)(phenyl)methanoneC₁₆H₁₃BrN₂OSCalcd.53.203.637.75 tandfonline.com
Found53.293.697.89 tandfonline.com
3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamideC₁₆H₁₄FN₃OSCalcd.60.944.4713.32 nih.gov
Found61.054.3813.00 nih.gov
3-Amino-4-(methoxymethyl)-6-methyl-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamideC₁₈H₁₉N₃O₃SCalcd.60.495.3611.76 nih.gov
Found60.355.5011.94 nih.gov

X-ray Crystallography for Solid-State Structure Determination (where applicable to thienopyridine derivatives)

The crystal packing of these derivatives is often stabilized by a network of intermolecular hydrogen bonds. nih.goviucr.org For instance, in some structures, molecules are linked into sheets or chains through N—H···O or N—H···N hydrogen bonds. nih.gov In other cases, inversion dimers are formed through pairs of N—H···O hydrogen bonds. iucr.orgiucr.org Weak π–π stacking interactions between the aromatic rings can also contribute to the stability of the crystal lattice. iucr.org

The table below summarizes key crystallographic data for selected thieno[2,3-b]pyridine derivatives.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZSource(s)
Ethyl 3-amino-4H-thieno[2,3-b]pyridine-2-carboxylateMonoclinicP2₁/c6.657(4)13.891(4)10.902(4)91.64(4)1007.8(8)4 nih.gov
2,5-Diethoxycarbonyl-6-methyl-4-phenylthieno[2,3-b]pyridineMonoclinicP2₁/n7.7809(4)9.8572(4)24.548(1)97.222(5)1867.8(2)4 iucr.org
Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylateMonoclinicP2₁/c8.8388(3)17.7686(6)16.9487(6)94.159(2)2655.1(2)4 iucr.org

These crystallographic studies provide definitive proof of the molecular structure and offer insights into the solid-state behavior of this compound and its analogs, which is essential for understanding their chemical properties and potential applications.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT methods are a mainstay in the computational study of thienopyridine derivatives, providing a balance between accuracy and computational cost. These calculations allow for a detailed exploration of the electronic structure and properties of 6-phenylthieno[2,3-b]pyridine and its analogues.

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations, often using the B3LYP functional with various basis sets such as 6-31G(d) or 6-311G++(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. tandfonline.comnih.govnih.gov These optimizations predict key geometric parameters like bond lengths and bond angles. For instance, studies on related thienopyridine systems have shown that the optimized geometries often reveal a planar configuration for the fused heterocyclic rings. tandfonline.com The phenyl substituent's orientation relative to the thieno[2,3-b]pyridine (B153569) core is a critical aspect of its geometry.

The electronic structure is also elucidated through these calculations. The distribution of electron density, dipole moments, and the nature of chemical bonds are analyzed. For example, in a study of isomeric thienopyridines, the B3LYP/6-31G(d) method was used to calculate structural properties, including dipole moments, which are crucial for understanding intermolecular interactions. tandfonline.com

ParameterValue (B3LYP/6-311G(d,p))
C-S Bond Length (Thiophene)~1.7 Å
C-N Bond Length (Pyridine)~1.3 Å
C-C Bond Length (Inter-ring)~1.4 Å
Dihedral Angle (Phenyl-Thienopyridine)Varies with substitution

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental in predicting a molecule's chemical reactivity and kinetic stability. nih.govpku.edu.cn A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For thieno[2,3-b]pyridine derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. nih.govresearchgate.net These calculations reveal how substituents on the phenyl ring and the thienopyridine core influence the electronic properties. For example, studies on related systems show that the HOMO is often distributed over the electron-rich thiophene (B33073) ring, while the LUMO may be localized on the pyridine (B92270) ring. mdpi.com The HOMO-LUMO gap is a critical parameter for understanding the electronic transitions and potential applications in materials science, such as in organic semiconductors. evitachem.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thienopyridine System (Note: Values are hypothetical and for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-2.5
Energy Gap (ΔE) 3.7

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. bendola.com These descriptors, based on conceptual DFT, include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. It measures resistance to change in electron distribution. tandfonline.com

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (≈ -χ). This index quantifies the global electrophilic nature of a molecule. ijopaar.com

These descriptors provide a quantitative basis for comparing the reactivity of different thienopyridine derivatives. For instance, a higher electrophilicity index indicates a greater capacity to accept electrons. tandfonline.com

Table 3: Calculated Global Reactivity Descriptors (Note: This table presents conceptual data for a representative thienopyridine derivative.)

DescriptorFormulaIllustrative Value
Ionization Potential (I)-EHOMO6.2 eV
Electron Affinity (A)-ELUMO2.5 eV
Electronegativity (χ)(I+A)/24.35 eV
Chemical Hardness (η)(I-A)/21.85 eV
Electrophilicity Index (ω)μ²/2η5.1 eV

Vibrational Frequency Calculations and Comparison with Experimental Spectroscopic Data

DFT calculations are used to predict the vibrational frequencies of this compound. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of vibrational modes. asianpubs.org Calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental results. This comparative analysis provides strong evidence for the accuracy of the computed structure.

Conformational Analysis and Relative Stability of Tautomers and Rotamers

For a molecule like this compound, different spatial arrangements of atoms, known as conformations, can exist due to rotation around single bonds. wikipedia.org This is particularly relevant for the rotation of the phenyl group relative to the thienopyridine core, leading to different rotamers. wikipedia.org Computational methods can be used to explore the potential energy surface associated with this rotation and identify the most stable conformers. mdpi.com

Furthermore, in substituted thieno[2,3-b]pyridines, the possibility of tautomerism may arise, especially with the presence of amino or hydroxyl groups. DFT calculations can be employed to determine the relative energies of different tautomeric forms, thereby predicting the most stable tautomer under a given set of conditions. beilstein-journals.org This is crucial for understanding the molecule's reactivity and biological activity, as different tautomers can exhibit distinct chemical properties.

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound. While specific simulation studies on this compound were not found, molecular docking, a type of molecular modeling, has been used for its derivatives. These studies investigate the binding of thieno[2,3-b]pyridine derivatives to biological targets like proteins, which is a key aspect of drug design. nih.gov For example, molecular docking has been used to study the interactions of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives with the FOXM1 transcription factor. nih.gov

Ligand-Protein Interaction Analysis

Molecular docking studies have been pivotal in understanding how this compound derivatives orient themselves within the binding sites of various protein targets. These analyses predict key interactions, such as hydrogen bonds and electrostatic and hydrophobic contacts with specific amino acid residues, which are fundamental to molecular recognition.

For instance, in a homology model of the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), the thieno[2,3-b]pyridine core is predicted to interact with the ATP binding site. The model suggests that the carbonyl oxygen of the ligand forms a hydrogen bond with the canonical lysine (B10760008) residue (Lys108), while substituents at the 5- and 6-positions of the heterocyclic core form hydrogen bonds within the hinge region. d-nb.info The ortho-substituted halogen on the phenyl ring is accommodated in a shallow cavity. d-nb.info

In studies involving derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxamide, molecular docking into the active site of cyclin-dependent kinase (CDK) inhibitor protein indicated that the compound exhibits inhibitory potential through hydrogen bonds and electrostatic interactions. researchgate.netaascit.org Similarly, docking of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives into the DNA-binding domain of Forkhead Box M1 (FOXM1) suggested a key role for residues Val296 and Leu289 in the binding interaction. nih.gov

Target ProteinInteracting ResiduesType of InteractionReference
PfGSK-3Lys108, Hinge Region ResiduesHydrogen Bond d-nb.info
CDK Inhibitor ProteinNot SpecifiedH-bonds, Electrostatic researchgate.netaascit.org
FOXM1-DBDVal296, Leu289Not Specified nih.gov
Acetylcholinesterase (AChE)Not SpecifiedLow Binding Affinity growingscience.com

Quantitative Structure-Activity Relationship (QSAR) and Related Methods

QSAR studies establish a mathematical relationship between the chemical structure and the modulatory effects of a series of compounds. For the thieno[2,3-b]pyridine scaffold and its analogs, these methods have been crucial in identifying the physicochemical properties that influence their activity.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. Studies on related thieno[2,3-d]pyrimidin-4(3H)-ones, which share a similar fused heterocyclic system, have successfully employed CoMFA to generate predictive models. nih.gov For these compounds, a statistically significant model was developed that highlighted the profound influence of steric and electrostatic fields on their activity. nih.gov Similar CoMFA studies on thienopyrimidine and thienopyridine derivatives targeting Aurora-B kinase also yielded statistically significant models, providing insights into the structural requirements for interaction. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This method often provides a more detailed understanding of the ligand-receptor interactions. For the related thienopyrimidine series, CoMSIA models corroborated CoMFA findings and further emphasized the importance of hydrophobic and hydrogen bond acceptor fields for activity. nih.gov The contour maps generated from these CoMSIA models offer critical structural insights, guiding the design of new derivatives by indicating favorable and unfavorable regions for substitution around the scaffold. nih.govresearchgate.net

Elucidation of Structural Requirements for Modulatory Effects

Computational studies have collectively helped to delineate the key structural features of the this compound scaffold that are important for its molecular interactions.

A critical factor is the substitution pattern on the core and its appended phenyl ring.

Phenyl Ring Substitution : The para-position of the 4-phenyl substituent has been identified as a suitable point for attaching side chains without disrupting the binding orientation. d-nb.info However, the nature of these substituents is crucial; while alkoxy groups led to decreased activity in one study, alkylamino groups maintained potency. d-nb.info In another series, QSAR studies on thieno[2,3-b]pyridinones revealed that ortho-substituted aryl moieties at position 5 led to decreased affinity. researchgate.netmdpi.com This was attributed to unfavorable steric interactions and an increased torsion angle between the thieno[2,3-b]pyridinone system and the aryl substituent. researchgate.netmdpi.com

Core Substitution : Substituents at the 5- and 6-positions of the thieno[2,3-b]pyridine core are vital for forming hydrogen bonds with the hinge region of kinase targets. d-nb.info For a series of 3-aminothieno[2,3-b]pyridine-2-carboxamides, it was found that the most potent compounds had substitutions at both the 4- and 6-positions, with a trifluoromethyl group being optimal at the 4-position and groups with hydrogen bond acceptors preferred at the 6-position. acs.org

Amide Substituents : In carboxamide derivatives, bulkier amides were found to have better activity than less bulky counterparts. acs.org

Molecular DescriptorDescriptionRelevanceReference
LogPLipophilicity / HydrophobicityPredicts membrane permeability and solubility japsonline.com
TPSATopological Polar Surface AreaRelates to drug transport properties and bioavailability japsonline.com
Molecular WeightMass of the moleculeA key parameter in drug-likeness rules (e.g., Lipinski's Rule of Five) japsonline.com
H-bond Acceptors/DonorsNumber of hydrogen bond accepting/donating atomsCrucial for specific ligand-protein interactions japsonline.com
Molecular Electrostatic Potential (MEP)3D map of electrostatic potentialVisualizes charge distribution and potential interaction sites researchgate.net
Molecular Geometry3D arrangement of atomsDetermines steric fit and interaction potential researchgate.net

Molecular Dynamics Simulations for System Stability and Conformational Transformation

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the stability of ligand-protein complexes and any conformational changes over time. nih.gov These simulations capture the behavior of biomolecules in atomic detail, offering insights that static docking models cannot. nih.gov

For derivatives of kojic acid, MD simulations revealed that a lead compound formed a stable complex with its target protein throughout the simulation run, maintaining significant interactions with essential residues in the binding site. nih.gov In studies of thieno[2,3-b]pyridine derivatives, MD simulations can be used to assess the stability of the predicted binding poses from molecular docking. By simulating the ligand-protein complex in a solvated environment, researchers can confirm whether key interactions, such as hydrogen bonds, are maintained over time, thus validating the initial docking hypothesis and providing a more robust model of the interaction.

Advanced Applications in Chemical Sciences

Role as a Versatile Heterocyclic Scaffold in Organic Synthesis and Scaffold Design

The 6-Phenylthieno[2,3-b]pyridine core serves as a privileged scaffold in organic synthesis, providing a robust and adaptable framework for the construction of more complex molecules. Its fused thieno-pyridine ring system offers multiple sites for functionalization, allowing chemists to systematically modify its structure and tune its properties.

The synthesis of the this compound scaffold can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted pyridine (B92270) or thiophene (B33073) precursors. evitachem.comresearchcommons.org A common method starts with 2-amino-4-aryl-6-mercaptopyridine derivatives, which are then reacted with alkyl halides in the presence of a base like sodium alkoxide to facilitate cyclization. evitachem.com The reaction conditions, including the choice of solvent and temperature, can be optimized to achieve high yields. evitachem.com

Once formed, the this compound scaffold can undergo a variety of chemical transformations:

Nucleophilic Substitution: The nitrogen atom in the pyridine ring is susceptible to nucleophilic attack, enabling the introduction of various functional groups. evitachem.com

Alkylation: The sulfur atom in the thiophene ring can be alkylated, providing another avenue for structural diversification. evitachem.com

Cross-Coupling Reactions: The scaffold can be functionalized through modern cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce aryl or heteroaryl substituents. researchgate.net This allows for the creation of a wide array of derivatives with tailored electronic and steric properties.

The versatility of the thieno[2,3-b]pyridine (B153569) scaffold is further highlighted by its use in the synthesis of more complex heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. researchgate.net The ability to readily modify the core structure makes this compound and its analogs valuable building blocks in the design and synthesis of novel organic compounds. evitachem.commdpi.com

Exploration of Bioisosteric Replacement Strategies Involving the Thiophene Moiety

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. nih.govmdpi.com The thiophene ring in this compound is a classic bioisostere of a phenyl ring. nih.govresearchgate.netsci-hub.se This substitution can lead to significant improvements in a molecule's pharmacological profile.

Key Aspects of Thiophene as a Phenyl Bioisostere:

PropertyComparison with Phenyl RingImpact on Drug Design
Steric and Electronic Properties Thiophene is considered a close structural mimic of the phenyl ring, maintaining similar steric bulk and a π-electron system. The sulfur atom, however, introduces different electronic characteristics. nih.govAllows for the exploration of structure-activity relationships (SAR) by subtly altering the electronic distribution without drastic changes in shape.
Physicochemical Properties Thiophene is generally more polar and hydrophilic than a phenyl group. Can improve a compound's solubility and metabolic stability. nih.gov
Metabolic Stability The presence of the sulfur heteroatom can alter the metabolic pathways of a compound compared to its phenyl analog. May lead to a more favorable pharmacokinetic profile.
Receptor Interactions The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.govCan lead to increased potency and selectivity.

The application of thiophene as a bioisostere has been successfully employed in the design of various therapeutic agents. nih.govresearchgate.net For instance, the replacement of a phenyl ring with a thiophene ring in certain drug candidates has led to improved binding affinity and metabolic properties. nih.gov This strategy has been particularly explored in the development of kinase inhibitors and other targeted therapies. mdpi.com The thieno[2,3-b]pyridine scaffold itself has been investigated for its potential to modulate the activity of various biological targets, including those involved in cancer and neurological disorders. nih.govnih.gov

Development of Novel Chemical Entities and Compound Libraries for Chemical Screening

The structural features of this compound make it an excellent starting point for the development of novel chemical entities and the construction of compound libraries for high-throughput screening (HTS). nih.govresearchgate.netmdpi.com HTS allows for the rapid testing of thousands of compounds to identify potential drug leads or probes for biological processes. researchgate.net

The thieno[2,3-b]pyridine scaffold has been utilized to generate libraries of compounds with diverse biological activities. uminho.ptmdpi.com For example, libraries of thieno[2,3-b]pyridine derivatives have been screened for their potential as:

Anticancer agents: Derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer. mdpi.com

Kinase inhibitors: The scaffold has been used to develop inhibitors of enzymes like Pim-1 kinase and protein kinase C theta (PKC-θ). benthamdirect.com

Modulators of G protein-coupled receptors (GPCRs): Thieno[2,3-b]pyridine derivatives have been identified as allosteric modulators of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov

The development of these libraries often involves combinatorial chemistry approaches, where different substituents are systematically introduced at various positions of the this compound core. This allows for the efficient exploration of a vast chemical space to identify compounds with desired biological activities. Software tools can even be used to automatically generate virtual libraries based on a thieno[2,3-b]pyridine template for in silico screening before synthesis. uminho.pt

Investigation of Photophysical Properties, such as Fluorescence in the Near-UV Range

Certain derivatives of the thieno[2,3-b]pyridine scaffold have been found to exhibit interesting photophysical properties, including fluorescence. researchgate.netcofc.educolab.wsresearchgate.net Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. This property makes these compounds potentially useful as fluorescent probes or in the development of new materials.

Studies on various substituted thieno[2,3-b]pyridines have revealed the following:

Fluorescence in the Near-UV Range: Some 3-amino-5-benzoyl-6-phenylthieno[2,3-b]pyridines exhibit bright yellow fluorescence in the near-UV range. sciforum.net

Solvatochromism: The fluorescence properties of some thieno[2,3-b]pyridine derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. colab.ws

Structure-Property Relationships: The position and nature of substituents on the thieno[2,3-b]pyridine core can significantly impact the absorption and emission wavelengths, as well as the quantum yield of fluorescence. colab.wsresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can tune the photophysical properties. colab.ws

The investigation of these properties is crucial for designing new fluorescent materials with specific applications in mind, such as in biological imaging or as components in optoelectronic devices. nih.govresearchgate.net

Potential for Integration into Materials Science Research and Applications

The unique electronic and structural characteristics of heterocyclic compounds like this compound make them promising candidates for applications in materials science. numberanalytics.comgoogle.com Fused heterocyclic systems are often key components in the development of organic electronic materials.

Potential Applications in Materials Science:

Application AreaRationale for Using Heterocyclic Compounds
Organic Light-Emitting Diodes (OLEDs) Heterocyclic compounds can be used as host materials, emitters, or charge-transporting materials in OLEDs. numberanalytics.comslideshare.netnih.govrsc.orgoled.comwikipedia.org Their tunable electronic properties are essential for achieving efficient light emission.
Organic Photovoltaics (OPVs) / Solar Cells Conjugated polymers and small molecules containing heterocyclic units like thiophene are used as donor or acceptor materials in the active layer of organic solar cells. numberanalytics.com
Organic Field-Effect Transistors (OFETs) The ability of heterocyclic compounds to transport charge carriers makes them suitable for use as the active semiconductor layer in OFETs. google.com
Sensors The interaction of heterocyclic compounds with specific analytes can lead to changes in their optical or electronic properties, forming the basis for chemical sensors.
Optical Data Storage Some photochromic heterocyclic compounds, which change their properties upon exposure to light, have been investigated for use in optical data storage. zioc.ru

While specific research on the direct integration of this compound into materials science applications is emerging, the broader class of thieno[2,3-b]pyridines and related benzo numberanalytics.comslideshare.netthieno[2,3-b]pyridine derivatives have shown promise as host materials for high-efficiency green and blue phosphorescent OLEDs. rsc.org The inherent properties of the this compound scaffold suggest its potential as a valuable building block for the design of new functional materials.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Pathways for 6-Phenylthieno[2,3-b]pyridine Analogs

The development of new and more efficient methods for synthesizing this compound analogs is a cornerstone of future research. While established methods exist, the demand for greater structural diversity, improved yields, and more environmentally friendly processes drives the exploration of innovative synthetic strategies.

Future efforts will likely focus on:

Cascade Reactions: Designing multi-component cascade reactions that allow for the construction of the thieno[2,3-b]pyridine (B153569) core in a single step from simple starting materials. igi-global.com This approach offers atom economy and reduces the number of purification steps.

Catalyst-Free Syntheses: Investigating catalyst-free Thorpe-Ziegler cyclizations under various conditions to streamline the synthesis and avoid metal contamination in the final products. researchgate.net

Microwave-Assisted Synthesis: Further exploiting microwave irradiation to accelerate reaction times and improve yields for the synthesis of thieno[2,3-b]pyridine derivatives. nih.gov

Flow Chemistry: Implementing continuous flow technologies for the synthesis of these compounds, which can offer better control over reaction parameters, enhanced safety, and easier scalability.

A recent example of a novel synthetic approach involves the reaction of 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives with 2-chloro-N-arylacetamides in the presence of sodium ethoxide to yield 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives. acs.org This method proceeds through an isolable intermediate, offering opportunities for further diversification. acs.org

Development of Advanced Functionalization and Derivatization Strategies for Enhanced Molecular Diversity

To expand the chemical space and biological applications of 6-phenylthieno[2,3-b]pyridines, the development of advanced functionalization and derivatization strategies is crucial. The thieno[2,3-b]pyridine core offers several positions for modification, allowing for the fine-tuning of its electronic and steric properties.

Key areas for future exploration include:

C-H Activation: Utilizing transition-metal-catalyzed C-H activation to directly introduce new functional groups onto the pyridine (B92270) and thiophene (B33073) rings, bypassing the need for pre-functionalized starting materials.

Late-Stage Functionalization: Developing methods for the selective functionalization of complex thieno[2,3-b]pyridine derivatives at a late stage of the synthesis, enabling the rapid generation of analog libraries for biological screening.

"Prodrug-like" Moieties: Incorporating bulky and cleavable ester and carbonate functional groups to disrupt the planarity of the molecule, which can improve solubility and potentially enhance biological activity by increasing intracellular concentrations. mdpi.com

Ring-Fused Systems: Synthesizing new polyheterocyclic ensembles by fusing additional rings to the thieno[2,3-b]pyridine core, which has been shown to lead to compounds with a broad range of biological activities. nih.gov

For instance, the 3-amino group on the thieno[2,3-b]pyridine scaffold is a versatile handle for further modifications. It can be acylated, for example, with chloroacetyl chloride, and the resulting product can be further reacted with nucleophiles like sodium azide (B81097) to introduce new functionalities. sciforum.net

Deeper Mechanistic Understanding of Complex Chemical Reactions Involving the Thieno[2,3-b]pyridine System

A more profound understanding of the mechanisms underlying the synthesis and reactivity of thieno[2,3-b]pyridines is essential for the rational design of new synthetic methods and the prediction of reaction outcomes.

Future research in this area should aim to:

Elucidate Reaction Pathways: Employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling to unravel the detailed mechanistic steps of key transformations, such as the Thorpe-Ziegler cyclization and oxidative dimerization reactions. nih.govresearchcommons.org

Identify and Characterize Intermediates: Isolate and characterize reactive intermediates to gain a clearer picture of the reaction progress and identify potential side reactions.

Computational Modeling: Utilize density functional theory (DFT) and other computational methods to model reaction pathways, predict transition state energies, and understand the role of catalysts and reaction conditions. nih.gov

An interesting area of investigation is the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which can proceed through different mechanistic pathways depending on the solvent used, leading to the formation of novel polyheterocyclic structures. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new this compound-based compounds. benthamscience.com

Future applications of AI and ML in this field include:

De Novo Drug Design: Using generative models to design novel thieno[2,3-b]pyridine analogs with desired pharmacological properties.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity, toxicity, and pharmacokinetic properties of new compounds before their synthesis. mdpi.com

Reaction Prediction and Optimization: Employing machine learning algorithms to predict the outcomes of chemical reactions and optimize reaction conditions for improved yields and selectivity. mdpi.com

Retrosynthetic Analysis: Utilizing AI-powered tools to devise efficient synthetic routes for complex target molecules based on the thieno[2,3-b]pyridine scaffold.

By integrating these computational approaches, researchers can accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising drug candidates and functional materials.

Q & A

Advanced Research Question

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to predict binding poses against targets like SIRT2 or FGFR1. For example, chromeno[2,3-b]pyridines showed high affinity for SIRT2 via hydrophobic interactions .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .

How should researchers resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Assay standardization : Verify cell line authenticity, incubation conditions, and reagent batches. Discrepancies in cytotoxicity (e.g., IC₅₀ variations) may arise from differing MTT vs. resazurin protocols .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., BTK) via Western blotting alongside biochemical assays .
  • Meta-analysis : Compare structural motifs with published analogs (e.g., furo[2,3-b]pyridines) to identify confounding factors .

What experimental approaches validate selective enzyme inhibition by thieno[2,3-b]pyridine derivatives?

Advanced Research Question

  • Kinase profiling panels : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity. For instance, compound 4h showed FGFR1-3 IC₅₀ values of 7–25 nM but >700 nM for FGFR4 .
  • Competitive binding assays : Use radiolabeled ligands (e.g., [³H]DPCPX for adenosine receptors) to calculate Ki values and assess specificity .

How can multi-step syntheses of complex thieno[2,3-b]pyridines be optimized for yield and purity?

Advanced Research Question

  • Flow chemistry : Continuous synthesis reduces side reactions in thermally sensitive steps (e.g., Thorpe-Ziegler isomerization) .
  • Microwave-assisted reactions : Accelerate cyclization steps (e.g., forming the pyridine ring) with 30–50% reduced reaction time .
  • SPE purification : Use C18 cartridges to isolate intermediates with >95% purity for crystallography .

What are the implications of modifying the thieno[2,3-b]pyridine core with heterocyclic extensions?

Advanced Research Question

  • Fused-ring systems : Pyrano[2,3-b]pyridine extensions (e.g., oxadiazolyldihydropyrano derivatives) enhance HIPK2 inhibition, relevant for kidney fibrosis .
  • Hybrid scaffolds : Combining thieno[2,3-b]pyridine with quinoline (e.g., chromeno[2,3-b]pyridines) improves antimicrobial activity via dual DNA intercalation and topoisomerase inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.